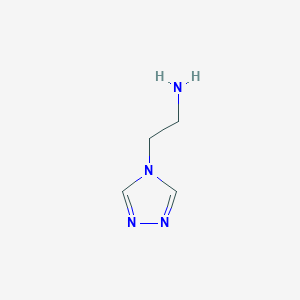

4-(2-Aminoethyl)-4H-1,2,4-triazole

Description

Contextualization within 1,2,4-Triazole (B32235) Chemistry

The compound 4-(2-Aminoethyl)-4H-1,2,4-triazole belongs to the family of nitrogen-containing heterocyclic compounds. The core of this molecule is the 1,2,4-triazole ring, a five-membered aromatic ring composed of two carbon atoms and three nitrogen atoms. nih.govchemmethod.com This ring system can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which contributes to its chemical versatility. nih.gov

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in drug discovery. nih.gov Its unique structural and electronic properties, including its aromatic nature, stability, and capacity for hydrogen bonding, allow it to interact with a wide array of biological receptors and enzymes with high affinity. nih.gov This has led to the incorporation of the 1,2,4-triazole moiety into a vast number of compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties. nih.govchemmethod.comresearchgate.net The parent compound for many N-substituted derivatives, 4-amino-4H-1,2,4-triazole, serves as a key building block in these synthetic endeavors. chemmethod.comresearchgate.net

Table 1: Physicochemical Properties of the Parent Compound, 4-Amino-4H-1,2,4-triazole

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄N₄ |

| Molecular Weight | 84.08 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to beige crystalline powder thermofisher.com |

| Melting Point | 84-86 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 584-13-4 sigmaaldrich.comsigmaaldrich.comthermofisher.com |

Rationale for Academic Investigation of this compound

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be strongly inferred from studies on structurally similar compounds and the principle of molecular hybridization. The primary motivation lies in combining the proven therapeutic potential of the 1,2,4-triazole core with an aminoethyl side chain, a common pharmacophoric element.

A significant piece of evidence supporting this rationale comes from research on closely related analogues. For instance, a series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives were synthesized and evaluated for their antitumor activity. nih.gov The study revealed that the dimethylaminoethyl group at the N4 position of the triazole ring was crucial for achieving high cytotoxic potency against several cancer cell lines. nih.gov The title compound, this compound, represents a primary amine analogue of this active fragment, making it a logical candidate for synthesis and biological screening to explore its own potential in areas like oncology.

Furthermore, derivatives of 4-amino-1,2,4-(4H)triazole are well-established as valuable intermediates in the synthesis of a multitude of 1,2,4-triazole compounds used as herbicides, plant growth regulators, and fungicides. google.com This history of successful derivatization at the N4 position to produce biologically active molecules provides a strong foundation for investigating novel substituents like the aminoethyl group. The academic pursuit of this compound is therefore driven by the potential to create new molecules with unique biological activities based on a proven molecular framework.

Historical Development and Significance of Related Triazole Scaffolds in Research

The journey of triazole chemistry began in 1885 when the name was first proposed by Bladin. nih.gov However, the therapeutic significance of the 1,2,4-triazole scaffold did not become apparent until the mid-20th century. A major breakthrough occurred with the discovery of the antifungal activities of azole derivatives, which set the stage for their development as medicinal agents.

The introduction of the first-generation triazole antifungals, such as fluconazole (B54011) and itraconazole, marked a significant advancement in treating fungal infections and firmly established the 1,2,4-triazole ring as a key pharmacophore. organic-chemistry.org The success of these early drugs spurred further research, leading to the development of second-generation triazoles with improved potency and a broader spectrum of activity.

The synthetic versatility of the 1,2,4-triazole ring has allowed chemists to create vast libraries of derivatives. Various synthetic methodologies have been developed and refined over the years, from classical ring-closure reactions to modern techniques like microwave-assisted synthesis, enabling the exploration of diverse chemical space. googleapis.comnih.gov This has led to the discovery of 1,2,4-triazole-based compounds with a wide range of biological activities beyond antifungal effects, including applications as anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govnih.gov The enduring significance of the triazole scaffold lies in its proven track record in marketed drugs and its continuing promise as a source of new therapeutic leads. nih.gov

Table 2: Examples of Biologically Active Compounds Featuring the 1,2,4-Triazole Scaffold

| Compound Name | Core Structure | Primary Application |

|---|---|---|

| Fluconazole | Bis-triazole | Antifungal organic-chemistry.org |

| Letrozole | Triazole | Anticancer |

| Ribavirin | Triazole carboxamide | Antiviral |

| Alprazolam | Triazolobenzodiazepine | Anxiolytic |

| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative | Pyridinyl-triazole | Investigational Antitumor nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,2,4-triazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-1-2-8-3-6-7-4-8/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCZRYPJBPXFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654394 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008526-84-8 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Aminoethyl 4h 1,2,4 Triazole and Its Precursors

Retrosynthetic Analysis of the 4-(2-Aminoethyl)-4H-1,2,4-triazole Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points, leading to several plausible synthetic pathways.

The most logical disconnections are at the C-N bonds linking the aminoethyl side chain to the triazole ring and within the triazole ring itself.

Disconnection 1 (C-N bond of the side chain): This approach involves disconnecting the aminoethyl group from the 4-position of the triazole ring. This leads to two key synthons: a 4H-1,2,4-triazole anion (or its synthetic equivalent) and a 2-aminoethyl halide or a related electrophile. The corresponding synthetic operation would be an N-alkylation reaction.

Disconnection 2 (Triazole ring): This strategy involves breaking down the triazole ring itself. A common method for constructing 1,2,4-triazoles is the reaction between a hydrazine (B178648) derivative and a formamide (B127407) or a similar one-carbon component. In the context of our target molecule, this would suggest a precursor like N-(2-aminoethyl)hydrazine, which would then be cyclized.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to 4-Substituted-1,2,4-triazoles

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of synthesizing the target compound. Classical methods have been well-established for this purpose.

Cyclization Reactions for Triazole Ring Formation

The Einhorn-Brunner reaction and the Pellizzari reaction are two of the most prominent classical methods for synthesizing 1,2,4-triazoles.

Einhorn-Brunner Reaction: This reaction involves the condensation of a hydrazine with a diacylamine. For the synthesis of a 4-substituted triazole, a substituted hydrazine is typically used. For instance, reacting N,N'-diacylhydrazine with a primary amine can lead to the formation of a 4-substituted-1,2,4-triazole.

Pellizzari Reaction: This method involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. The reaction conditions can influence the substitution pattern of the resulting triazole.

A more contemporary and widely used approach involves the reaction of hydrazides with nitriles in the presence of a base, which can provide a regioselective route to certain triazole isomers.

Ring-Closing Strategies for 1,2,4-Triazole Construction

Ring-closing strategies often start with open-chain precursors that already contain the necessary nitrogen and carbon atoms. A common strategy involves the cyclization of amidrazones with one-carbon electrophiles. For example, the reaction of an amidrazone with formic acid or an orthoformate can yield a 1,2,4-triazole.

Another powerful method is the reaction of hydrazines with formamide. Heating hydrazine hydrate (B1144303) with an excess of formamide is a known method for producing unsubstituted 1,2,4-triazole. To achieve 4-substitution, a substituted hydrazine would be required.

| Reaction Name | Reactants | Product |

| Einhorn-Brunner | Hydrazine, Diacylamine | 1,2,4-Triazole |

| Pellizzari | Amide, Hydrazide | 1,2,4-Triazole |

| Amidrazone Cyclization | Amidrazone, One-carbon electrophile | 1,2,4-Triazole |

Advanced Synthetic Protocols for the Aminoethyl Side Chain Introduction

The introduction of the aminoethyl side chain onto the 4-position of the triazole ring is a critical step in the synthesis of the target molecule. This can be achieved through various modern synthetic methodologies.

Amination Reactions and Linkage Formation

Direct amination of a pre-formed triazole ring is generally not a feasible approach. Instead, the aminoethyl side chain is typically introduced via N-alkylation of the triazole ring with a suitable electrophile. The triazole ring is first deprotonated with a base to form the triazolide anion, which then acts as a nucleophile.

The choice of the electrophile is crucial. A common choice is a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the amine, which can be deprotected in a subsequent step using hydrazine hydrate (the Ing-Manske procedure).

C-N Bond Formation Methodologies for Side Chain Attachment

The formation of the C-N bond between the triazole nitrogen and the ethyl side chain is most commonly achieved through nucleophilic substitution, as described above. The reaction conditions for this alkylation can be optimized by varying the base, solvent, and temperature. Common bases include sodium hydride, potassium carbonate, and sodium ethoxide. The choice of solvent can range from polar aprotic solvents like DMF and DMSO to alcohols like ethanol.

An alternative strategy involves starting with a precursor that already contains the aminoethyl moiety. For example, N-(2-aminoethyl)hydrazine could be reacted with a suitable one-carbon source to form the triazole ring directly with the side chain in place. However, the reactivity of the primary amine on the side chain would need to be considered and potentially protected.

| Methodology | Reactants | Key Features |

| N-Alkylation | 4H-1,2,4-triazole, Protected 2-aminoethyl halide | Requires a base, subsequent deprotection of the amine |

| Cyclization with Substituted Hydrazine | N-(2-aminoethyl)hydrazine, One-carbon source | Direct formation of the target scaffold, potential for side reactions |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. For the synthesis of this compound and its precursors, this involves the development of catalyst-free protocols, solvent-free reaction environments, and the use of sustainable reagents.

Catalyst-Free Synthesis Protocols

Recent advancements have demonstrated the feasibility of synthesizing 1,2,4-triazole derivatives without the need for a catalyst. One such method involves the microwave-assisted reaction of hydrazines with formamide, which proceeds smoothly and exhibits excellent functional-group tolerance. organic-chemistry.org Another approach reports the catalyst-free synthesis of functionalized 1,2,4-triazoles through a ring-opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines. nih.gov Furthermore, the synthesis of 4-acyl-NH-1,2,3-triazoles has been achieved with high efficiency through the cycloaddition of N,N-dimethylenaminones and tosyl azide (B81097) in water, eliminating the need for any catalyst or additive. doaj.org These catalyst-free methods offer significant advantages by simplifying purification processes, reducing costs, and avoiding the use of potentially toxic metal catalysts.

Solvent-Free Reaction Environments

Conducting reactions in the absence of solvents is a cornerstone of green chemistry, as it reduces volatile organic compound (VOC) emissions and simplifies product isolation. A notable solvent-free method for the synthesis of 4-amino-4H-1,2,4-triazole derivatives involves the grinding of 4-amino-4H-1,2,4-triazole with various aryl aldehydes or ketones in a mortar and pestle. researchgate.net This mechanochemical approach, often facilitated by a few drops of a catalyst like acetic acid, can lead to high yields of the desired products after several hours of grinding. researchgate.net Another example is the microwave irradiation of substituted aryl hydrazides with an excess of hydrazine hydrate in the absence of an organic solvent, yielding N4-amino 1,2,4-triazoles in excellent yields within minutes. scispace.com An efficient and solvent-free reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride (B1165640) also provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org

Sustainable Reagent Utilization and Waste Minimization

The use of sustainable reagents and the minimization of waste are critical for environmentally benign synthetic processes. An environmentally friendly synthesis of 3,4,5-trisubstituted 1,2,4-triazoles utilizes ceric ammonium (B1175870) nitrate (B79036) as a catalyst and polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. organic-chemistry.org This method is economically viable and has potential for commercial applications. organic-chemistry.org The synthesis of 1,2,4-triazole derivatives has also been achieved using an electrochemical multicomponent reaction that avoids strong oxidants and transition-metal catalysts by using alcohols as both solvents and reactants, and ammonium acetate (B1210297) as the nitrogen source. organic-chemistry.org Minimizing waste can also be achieved by designing one-pot synthesis protocols. For instance, a one-pot, three-component reaction for the synthesis of 3-pyrazolyl-4H-1,2,4-triazoles has been developed using an amino glucose-functionalized silica-coated magnetic nanoparticle catalyst, which is reusable and allows for easy separation of the product. researchgate.net

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. Research in this area has led to the synthesis of enantiopure N-protected 1H-1,2,4-triazole-derived α-amino acids using microwave irradiation. researchgate.net This method allows for the cyclization of N-protected-aminoacylamidrazones to afford the corresponding N-protected-1H-1,2,4-triazoles with good yields and preservation of stereochemical integrity. researchgate.net

| Precursor | Protecting Group | Product | Yield (%) |

| N-Boc-aminoacylamidrazone | Boc | N-acetyl-1H-1,2,4-triazole | Not specified |

| N-Cbz-aminoacylamidrazone | Cbz | N-Cbz-1H-1,2,4-triazole-derived α-amino acids | 75-90 |

| N-Fmoc-aminoacylamidrazone | Fmoc | N-Fmoc-1H-1,2,4-triazole-derived α-amino acids | Not specified |

Flow Chemistry and Continuous Processing for Efficient this compound Production

Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput production. A recent study has demonstrated the successful gram-scale synthesis of hydrazone-substituted 1,2,4-triazoles in a continuous flow system. nih.gov This approach highlights the potential for efficient and scalable production of 1,2,4-triazole derivatives, which could be adapted for the synthesis of this compound. The transition from batch to continuous flow can lead to higher yields, reduced reaction times, and a smaller manufacturing footprint.

Large-Scale Synthesis and Process Optimization for Research Applications

The ability to produce this compound and its precursors on a larger scale is crucial for extensive research and potential future applications. Historical methods for the synthesis of the parent compound, 4-amino-1,2,4-triazole (B31798), involved heating ethyl formate (B1220265) and hydrazine hydrate, followed by extensive workup, resulting in moderate yields of a product that required further purification. google.comgoogleapis.com

More recent process optimization efforts have focused on improving yield, purity, and safety. A patented process describes the reaction of hydrazine or its aqueous solution with a carboxylic acid in the presence of an acidic ion exchange resin catalyst. google.com This method allows the reaction to proceed under milder conditions (around 150°-180°C) and produces a product with high yield and purity. googleapis.com Another patented process for preparing 4-amino-1,2,4-triazole involves reacting hydrazine with a deficiency of formic acid, followed by distillation to remove water. google.com This process is reported to significantly decrease the formation of impurities and can achieve a purity of over 99.9% after recrystallization. google.com

A detailed procedure for the synthesis of 4-amino-1,2,4-triazole involves the reaction of formic acid with hydrazine hydrate, followed by heating to distill off water and then maintaining the reaction at an elevated temperature under reduced pressure. google.com The crude product is then recrystallized from a solvent like isopropanol (B130326) to yield a high-purity product. google.com

| Reactants | Conditions | Yield (%) | Purity (%) | Reference |

| Ethyl formate, Hydrazine hydrate | High temperature, extensive workup | 65-71 | Low | google.comgoogleapis.com |

| Hydrazine, Carboxylic acid, Acidic ion exchange resin | 150°-180°C | >80 | High | google.comgoogleapis.com |

| Hydrazine, Formic acid (deficiency) | Heating, distillation | 91 (after 3 runs) | 99.4 | googleapis.comgoogle.com |

Mechanistic Investigations of Reactions Involving 4 2 Aminoethyl 4h 1,2,4 Triazole

Reactivity at the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle containing three nitrogen atoms, which are key to its reactivity. chemicalbook.com It is a five-membered ring with sp2 hybridized atoms and 6π electrons that confer aromatic character. chemicalbook.com The ring can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. nih.gov However, the 1H tautomer is generally more stable. nih.gov The nitrogen atoms in the ring are centers of high electron density, making them susceptible to electrophilic attack. chemicalbook.comnih.gov Conversely, the carbon atoms are electron-deficient due to their linkage to electronegative nitrogen atoms, rendering them vulnerable to nucleophilic substitution under certain conditions. chemicalbook.com

Electrophilic Aromatic Substitution Patterns

Electrophilic substitution on the 1,2,4-triazole ring predominantly occurs at the nitrogen atoms due to their high electron density. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position. chemicalbook.com In the case of 4-(2-Aminoethyl)-4H-1,2,4-triazole, the N4 position is already substituted. The remaining nitrogen atoms, N1 and N2, are potential sites for electrophilic attack.

The introduction of an amino group on the triazole ring can influence its reactivity, with studies indicating that the amino group has high impact sensitivity, and its hydrogen atoms can be easily transferred. tandfonline.com Theoretical studies on substituted triazoles show that the minimum molecular electrostatic potential is located near the nitrogen atoms of the ring, which is attributed to the lone pair of electrons on these atoms. tandfonline.com

Alkylation of 1H-1,2,4-triazole can be regioselective, with N1 being the preferred site when using sodium ethoxide in ethanol. chemicalbook.com However, using different reagents and conditions, such as methyl sulfate (B86663) in aqueous sodium hydroxide, can lead to a mixture of N1 and N4 substituted products. chemicalbook.com

Nucleophilic Additions and Their Regioselectivity

The carbon atoms of the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack, particularly when the ring is part of a triazolium ion. chemicalbook.com Nucleophilic substitution at the carbon atoms can occur under mild conditions. nih.gov

The synthesis of substituted 1,2,4-triazoles often involves the cyclization of intermediates like amidrazones. nih.govfrontiersin.org These reactions can be highly regioselective, leading to specific substitution patterns on the final triazole ring. nih.gov For instance, the reaction of amidrazones with diethyl azodicarboxylate and triethylamine (B128534) can produce 1,3,5-trisubstituted 1,2,4-triazoles in a one-pot process. nih.gov

Reactivity of the Aminoethyl Side Chain

The aminoethyl side chain of this compound possesses a primary amine group, which is a key site for various functionalization reactions. Primary amines are generally more nucleophilic than their alcohol counterparts. msu.edulibretexts.org

Amine Reactivity in Functionalization Reactions (e.g., Acylation, Alkylation, Condensation)

The primary amine of the side chain readily participates in a range of common amine reactions:

Acylation: Primary amines react rapidly with acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org

Alkylation: Amines can be directly alkylated by alkyl halides. msu.edulibretexts.org However, this reaction can be difficult to control, as the resulting secondary amine is also nucleophilic and can compete with the starting material, potentially leading to polyalkylation and the formation of quaternary ammonium (B1175870) salts. msu.edulibretexts.orglibretexts.org

Condensation: Primary amines react with aldehydes and ketones to form imines (Schiff bases). mnstate.edu This is a reversible, acid-catalyzed reaction where water is eliminated. libretexts.orgmnstate.edu For example, 4-amino-1,2,4-triazole (B31798) derivatives can be condensed with aldehydes to form Schiff bases, a reaction that can be accelerated by a catalyst like glacial acetic acid. nih.govnih.gov

The reactivity of the primary amine can sometimes be modulated. For instance, carbon dioxide can reversibly react with primary amines to form carbamates, which can alter the course of subsequent reactions. researchgate.net

Intramolecular Cyclization Tendencies of the Aminoethyl Group

The aminoethyl side chain can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This tendency is a significant aspect of the chemistry of N-(2-aminoethyl) substituted heterocycles. These cyclization reactions often involve the amine group acting as a nucleophile, attacking an electrophilic center within the same molecule.

For instance, the intramolecular cyclization of N-(2-chloroethyl) ureas has been studied. researchgate.net In the context of 1,2,4-triazoles, intramolecular reactions can lead to the formation of triazolo-fused heterocycles. organic-chemistry.orgelsevierpure.com The synthesis of pyrrolo[1,2-a] chemicalbook.comtandfonline.comresearchgate.nettriazolo[5,1-c]pyrazine, for example, involves a domino double ring closure that includes enamine formation and an attack on a nitrile group. elsevierpure.com

Reaction Kinetics and Thermodynamic Studies of Transformations Involving the Compound

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthesis.

Kinetic and mechanistic studies have been performed for the synthesis of 1,2,4-triazole derivatives. researchgate.net For example, the synthesis of 1,2,3-triazoles via Cu(I)-assisted 1,3-dipolar cycloaddition is influenced by the nature of the substituents, with aliphatic side chains on the N-1 atom of the resulting 1,2,3-triazole leading to higher yields compared to aromatic substituents. nih.gov

The thermal decomposition of 1,2,4-triazole derivatives has also been investigated. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the decomposition mechanisms, electronic structure, and reaction pathways. tandfonline.com Such studies indicate that for 1,2,4-triazole, the initial decomposition pathway involves a hydrogen transfer with a relatively high energy barrier, suggesting greater stability compared to its 1,2,3-triazole isomer. researchgate.net The introduction of substituents, such as an amino group, can affect the stability and decomposition pathways of the triazole ring. tandfonline.com For instance, DFT calculations have been used to analyze the chemical reactivity descriptors of triazole derivatives, such as global hardness, electronegativity, and electrophilicity, which are derived from the energies of the frontier molecular orbitals. nih.gov

Table 1: Summary of Reaction Types and Conditions

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., NaOEt, NaOH) | N-alkylated triazole | chemicalbook.com |

| Acylation | Acid chloride or anhydride (B1165640), base | Amide | libretexts.org |

| Condensation | Aldehyde or ketone, acid catalyst | Imine (Schiff base) | mnstate.edunih.govnih.gov |

| Intramolecular Cyclization | Heat or catalyst | Fused heterocyclic system | researchgate.netorganic-chemistry.orgelsevierpure.com |

| 1,3-Dipolar Cycloaddition | Azide (B81097), Cu(I) catalyst | 1,2,3-triazole conjugate | nih.gov |

Reaction Mechanism Elucidation via Isotopic Labeling and Trapping Experiments

Gaining a definitive understanding of a reaction mechanism often requires more than just monitoring reactants and products. Isotopic labeling and trapping experiments are powerful tools that allow chemists to track the fate of individual atoms and identify transient intermediates, respectively.

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). By following the position of the isotopic label in the products and any isolated intermediates, the bond-forming and bond-breaking steps of a reaction can be mapped out. While specific isotopic labeling studies on the synthesis of this compound are not extensively documented in publicly available literature, the general principles can be applied to its plausible synthetic routes. For instance, in a potential synthesis from a derivative of ethylenediamine (B42938) and a formic acid equivalent, labeling the carbonyl carbon of the formic acid derivative with ¹³C would be expected to result in the label appearing at a specific carbon position within the triazole ring, confirming its origin.

Trapping experiments are designed to capture and identify highly reactive intermediates that are not observable under normal reaction conditions. This is typically achieved by introducing a "trapping agent" into the reaction mixture, which rapidly reacts with the intermediate to form a stable, characterizable adduct. In the context of 1,2,4-triazole synthesis, proposed intermediates such as nitrilimines or carbodiimides have been suggested in various reaction pathways. researchgate.netnih.gov For example, in a reaction hypothesized to proceed through a carbodiimide (B86325) intermediate, the addition of a nucleophilic trapping agent could lead to the formation of a stable urea (B33335) or thiourea (B124793) derivative, providing evidence for the transient existence of the carbodiimide.

A hypothetical trapping experiment for a reaction forming a 4-substituted-1,2,4-triazole is outlined in the table below.

Table 1: Hypothetical Trapping Experiment for a 4-Substituted-1,2,4-triazole Synthesis

| Hypothesized Intermediate | Trapping Agent | Expected Trapped Product | Significance |

|---|---|---|---|

| Carbodiimide | Methanethiol | Methyl thiourea derivative | Provides evidence for the in-situ formation of a carbodiimide intermediate. |

| Nitrilimine | Acrylonitrile | Cycloadduct | Confirms the presence of a 1,3-dipolar nitrilimine species. |

Influence of Solvent and Catalyst on Reaction Pathways and Selectivity

The choice of solvent and catalyst can dramatically influence the outcome of a chemical reaction, affecting not only the reaction rate but also the distribution of products (selectivity). These effects are a direct consequence of how the solvent and catalyst interact with the reactants, intermediates, and transition states along the reaction pathway.

Solvent Effects:

Solvents can influence reaction pathways through various mechanisms, including their polarity, proticity (ability to donate protons), and coordinating ability. In the synthesis of 4-substituted-1,2,4-triazoles, the solvent can affect the solubility of reactants and the stability of charged or polar intermediates. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed in triazole syntheses as they can effectively solvate charged intermediates and facilitate nucleophilic substitution reactions. google.com In contrast, non-polar solvents might favor concerted, less polar reaction pathways. The use of green solvents, such as water or ionic liquids, is also an area of active research, with some studies showing that water can promote certain cyclization reactions. researchgate.net

Catalyst Influence:

Catalysts function by providing an alternative, lower-energy reaction pathway. In the synthesis of 1,2,4-triazoles, both acid and base catalysts, as well as metal catalysts, have been utilized.

Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), can protonate carbonyl groups, increasing their electrophilicity and promoting nucleophilic attack, which is a common step in many triazole ring-forming reactions. frontiersin.org

Base Catalysis: Base catalysts can deprotonate reactants, increasing their nucleophilicity. For example, in reactions involving thiosemicarbazides, a base is often used to facilitate the cyclization to form the triazolethione. frontiersin.org

Metal Catalysis: Transition metals, particularly copper, have been widely used to catalyze the synthesis of triazoles. nih.govorganic-chemistry.org Copper catalysts can facilitate various transformations, including cycloaddition reactions and oxidative couplings. The specific copper catalyst and ligands used can influence the regioselectivity of the reaction, directing the formation of one isomer over another. For example, different copper salts have been shown to selectively produce either 1,3- or 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

The following table summarizes the general influence of different types of catalysts on the synthesis of 1,2,4-triazoles.

Table 2: General Influence of Catalysts on 1,2,4-Triazole Synthesis

| Catalyst Type | General Role | Example Reaction Step | Potential Impact on Selectivity |

|---|---|---|---|

| Acid (e.g., p-TsOH) | Protonation of electrophiles | Activation of a carbonyl group for nucleophilic attack. frontiersin.org | Can influence the rate of cyclization and dehydration steps. |

| Base (e.g., NaOH) | Deprotonation of nucleophiles | Formation of a more reactive thiolate in the synthesis of triazolethiols. frontiersin.org | Can affect the position of cyclization in multifunctional substrates. |

| Copper (e.g., Cu(II) salts) | Lewis acid, redox catalyst | Catalyzing [3+2] cycloadditions or oxidative C-N bond formation. nih.govorganic-chemistry.org | Can determine the regiochemical outcome of the triazole ring formation. organic-chemistry.org |

| Silver (e.g., Ag(I) salts) | Lewis acid | Promoting specific cycloaddition pathways. organic-chemistry.org | Can offer complementary regioselectivity to copper catalysts. organic-chemistry.org |

Derivatization and Structural Modification Studies of 4 2 Aminoethyl 4h 1,2,4 Triazole

Synthesis of Substituted 4-(2-Aminoethyl)-4H-1,2,4-triazole Analogues

The synthesis of analogues of this compound can be approached by modifying the triazole ring itself or by functionalizing the terminal amino group of the side chain. These strategies allow for the systematic exploration of the chemical space around the core scaffold to fine-tune its properties for various applications.

The C3 and C5 positions of the 4H-1,2,4-triazole ring are the primary sites for modification. While direct C-H functionalization can be challenging, several multi-step strategies are commonly employed for related triazoles and are applicable here.

One robust method involves constructing the desired substituted triazole from acyclic precursors. For instance, creating C3- and C5-substituted analogues often starts with the synthesis of corresponding diacylhydrazines, which are then cyclized with an amine. nih.gov To introduce aryl or heteroaryl substituents at the C3 and C5 positions, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective. nih.gov This would typically involve preparing a di-halogenated (e.g., dibrominated) this compound precursor, which could then be coupled with a variety of boronic acids to install diverse functional groups. nih.gov

Another common strategy involves converting a 1,2,4-triazol-3-thione into various other derivatives. The thione can be synthesized and then S-alkylated to introduce a thioether linkage, or it can be oxidized and subsequently displaced by nucleophiles.

Table 1: Illustrative Strategies for Triazole Ring Modification

| Strategy | Precursor | Reagents | Expected Product Type |

|---|---|---|---|

| Suzuki Coupling | 3,5-Dibromo-4-(2-aminoethyl)-4H-1,2,4-triazole | Ar-B(OH)₂, Pd(PPh₃)₄, Base | 3,5-Diaryl-4-(2-aminoethyl)-4H-1,2,4-triazole |

The primary amine of the aminoethyl side chain is a highly reactive and versatile functional handle for derivatization. Standard transformations for primary amines can be readily applied to introduce a wide range of functionalities.

Schiff Base Formation: Condensation of the primary amine with various aromatic or aliphatic aldehydes and ketones yields the corresponding imines (Schiff bases). This reaction is typically acid-catalyzed and reversible. Such derivatives are common intermediates for further synthesis or can be final products themselves. researchgate.netnih.gov

Acylation: The amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form stable amide bonds. This approach allows for the introduction of countless substituents.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a key functional group in many pharmaceutical compounds.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively. These reactions are generally high-yielding and proceed under mild conditions. chemmethod.com

Table 2: Key Functionalization Reactions of the Aminoethyl Side Chain

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (-N=CHR or -N=CR₂) |

| Acylation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |

| Urea Formation | Isocyanate (R-N=C=O) | Urea (-NH-CO-NH-R) |

Formation of Heterocyclic Fused Systems Incorporating the this compound Scaffold

The presence of the nucleophilic amino group on the side chain, in conjunction with the nitrogen atoms of the triazole ring, allows for the construction of fused bicyclic and polycyclic heterocyclic systems. Such reactions typically involve reacting the this compound with a bifunctional electrophile, leading to intramolecular cyclization.

For instance, reaction with α,β-unsaturated ketones could lead to a Michael addition by the exocyclic amine, followed by cyclization and dehydration to form a fused dihydropyrimidine (B8664642) or related diazepine (B8756704) ring system. Similarly, reaction with dicarbonyl compounds like 2,3-butanedione (B143835) or substituted α-haloketones can be used to construct fused pyrazine (B50134) or thiazine (B8601807) rings, respectively. The specific outcome depends on the reagent and reaction conditions. These strategies are analogous to the well-established methods for forming fused heterocycles from 4-amino-1,2,4-triazoles, which readily cyclize with reagents like carboxylic acids or carbon disulfide to form triazolo-thiadiazoles. rsc.org

Conjugation Strategies for Bioconjugation and Probe Development

The terminal primary amine of the this compound scaffold is an ideal attachment point for bioconjugation and the development of chemical probes. This functional group provides a site for covalent linkage to biomolecules (e.g., proteins, peptides, nucleic acids) or reporter molecules (e.g., fluorophores, biotin).

Common conjugation strategies include:

Amide Bond Formation: The amine can be coupled with a carboxylic acid on a target molecule using standard peptide coupling reagents (e.g., EDC, HATU) or by reacting with a pre-activated ester (e.g., NHS ester) on the target.

Thiourea Linkage: Reaction with an isothiocyanate-functionalized molecule (such as fluorescein (B123965) isothiocyanate, FITC) provides a stable thiourea linkage, a common method for fluorescently labeling proteins and peptides.

Reductive Amination: The amine can be reacted with an aldehyde on a target molecule to form an initial imine, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

These established methods allow the this compound core to be incorporated into larger, more complex systems for applications in chemical biology and diagnostics.

Polymerization and Oligomerization Studies Involving this compound Monomers

The difunctional nature of this compound makes it a candidate for use as a monomer in polymerization reactions. To achieve this, the triazole ring would typically need to be functionalized to create an A-B type monomer, or it could be used as one component in an A-A plus B-B step-growth polymerization.

For example, if the triazole ring were functionalized with a carboxylic acid group at the C3 position, the resulting amino-acid-like monomer could potentially undergo self-condensation to form a polyamide. Alternatively, the diamine (by creating a second aminoethyl group at C3) could be polymerized with a diacyl chloride to yield a polyamide containing triazole units in the polymer backbone. The incorporation of the triazole heterocycle into the main chain of a polymer is known to enhance thermal stability and modify the material's properties.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

In medicinal chemistry, scaffold hopping is a powerful strategy for discovering novel drug candidates by replacing the core molecular framework of a known active compound with a different, often structurally distinct, scaffold. nih.gov Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.

The this compound scaffold can be considered a bioisosteric replacement for other common structural motifs. For example, it could serve as a constrained analogue or a more polar substitute for a phenethylamine (B48288) or benzylamine (B48309) substructure, which are common in neurotransmitter-related drugs. The triazole ring can mimic the steric and electronic properties of a phenyl ring while offering improved solubility and different hydrogen bonding patterns. organic-chemistry.org The ethylamine (B1201723) side chain provides a basic center, crucial for interaction with many biological targets. This makes the scaffold an attractive option for lead optimization campaigns aiming to escape existing patent space or to enhance the drug-like properties of a lead compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Aminoethyl 4h 1,2,4 Triazole and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

For 4-(2-Aminoethyl)-4H-1,2,4-triazole, HRMS would be expected to yield a protonated molecule [M+H]⁺ with a specific mass-to-charge ratio (m/z). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. Studies on various 1,2,4-triazole (B32235) derivatives have shown that the fragmentation pathways often involve the cleavage of the substituent groups from the triazole core. For amino-substituted 1,2,4-triazoles, a common fragmentation pattern includes the appearance of a fragment ion with an m/z value of 60. nih.gov In the case of this compound, characteristic fragmentation would likely involve the loss of the aminoethyl side chain or parts thereof. The differentiation between isomers, such as 1,2,3- and 1,2,4-triazoles, can also be achieved through careful analysis of their distinct fragmentation patterns in ESI-HRMS experiments. researchgate.net

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | [Data not available] | [Data not available] | [Data not available] |

| Fragment 1 | [Data not available] | [Data not available] | [Data not available] |

| Fragment 2 | [Data not available] | [Data not available] | [Data not available] |

| This table represents a template for expected data. Actual experimental values are required for a complete analysis. |

Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the triazole ring and the aminoethyl side chain. The two protons on the triazole ring are expected to appear as singlets in the aromatic region of the spectrum. The chemical shifts of the methylene (B1212753) protons in the aminoethyl group will be influenced by the neighboring triazole ring and the terminal amino group.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the triazole ring will have distinct chemical shifts, typically in the downfield region. For instance, in derivatives of 4-amino-4H-1,2,4-triazole, the triazole carbons have been observed around 147 ppm. rsc.org The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole-H | [Data not available] | [Data not available] |

| Triazole-C | - | [Data not available] |

| -CH₂- (adjacent to triazole) | [Data not available] | [Data not available] |

| -CH₂- (adjacent to NH₂) | [Data not available] | [Data not available] |

| -NH₂ | [Data not available] | - |

| This table represents a template for expected data. Actual experimental values are required for a complete analysis. Chemical shifts are referenced to a standard (e.g., TMS) and are solvent-dependent. |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show a correlation between the two adjacent methylene groups of the ethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of a methylene group will show a cross-peak with the signal of the carbon atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show a correlation between the protons of the methylene group adjacent to the triazole ring and the carbon atoms of the triazole ring, confirming the attachment of the ethyl side chain to the nitrogen atom of the triazole.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aliphatic chain and the triazole ring, C=N and N-N stretching vibrations of the triazole ring, and various bending vibrations. For example, 4-amino-4H-1,2,4-triazole derivatives typically exhibit aromatic C-H stretching vibrations around 3097-3032 cm⁻¹ and N-N stretching around 1433 cm⁻¹. researchgate.net The C=N stretching of the triazole ring is often observed in the region of 1640 cm⁻¹. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C backbone and the symmetric vibrations of the triazole ring. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can lead to a complete assignment of the observed vibrational bands.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | [Data not available] |

| C-H (aromatic) | Stretching | [Data not available] |

| C-H (aliphatic) | Stretching | [Data not available] |

| C=N (triazole) | Stretching | [Data not available] |

| N-N (triazole) | Stretching | [Data not available] |

| N-H (amine) | Bending | [Data not available] |

| C-H (aliphatic) | Bending | [Data not available] |

| This table represents a template for expected data. Actual experimental values are required for a complete analysis. |

X-ray Crystallography for Solid-State Structural Determination and Conformation

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Chiral Analogues

While this compound itself is not chiral, the introduction of a stereocenter, for example, by substitution on the ethyl chain, would lead to chiral analogues. For such chiral derivatives, chiroptical spectroscopy, particularly circular dichroism (CD), is a crucial technique for determining the enantiomeric purity and assigning the absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to quantify the enantiomeric excess (ee) of a sample. Recent studies have demonstrated the use of CD spectroscopy for the high-throughput screening of the enantiomeric excess of chiral N-C axially chiral triazole derivatives. rsc.orgrsc.org This technique, often in combination with a complexing agent like Cu(II) triflate, can provide rapid and accurate determination of enantiopurity. rsc.org For novel chiral analogues of this compound, CD spectroscopy would be an indispensable tool for their stereochemical characterization.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of this compound. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode employed for the separation of polar compounds.

While specific HPLC methods for the direct quantitative analysis of this compound are not extensively detailed in publicly available literature, methods for the parent compound, 4-Amino-4H-1,2,4-triazole, and other derivatives provide a strong basis for method development. For instance, commercial suppliers specify HPLC as a method for purity assessment of 4-Amino-4H-1,2,4-triazole, with purities often exceeding 98.0%. avantorsciences.comvwr.com A study on the simultaneous quantification of several triazole antifungals using a C18 column with an isocratic mobile phase highlights the utility of RP-HPLC for this class of compounds. nih.gov

A typical HPLC method for a polar, basic compound like this compound would likely involve a C18 or a mixed-mode stationary phase capable of both reversed-phase and cation-exchange interactions. sielc.comhelixchrom.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control pH and improve peak shape. A simple mobile phase of water, acetonitrile, and an acid like trifluoroacetic acid (TFA) or sulfuric acid is often effective for separating polar amines. sielc.com Detection is commonly achieved using a UV detector, typically at a low wavelength (e.g., 200-220 nm) where the triazole ring exhibits absorbance. helixchrom.com

Table 1: Illustrative HPLC Parameters for Analysis of Triazole Derivatives

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (gradient or isocratic) sielc.comhelixchrom.com |

| Flow Rate | 1.0 mL/min helixchrom.comresearchgate.net |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table presents a generalized starting point for method development based on common practices for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. The presence of primary amino and active amine hydrogens in the molecule necessitates a derivatization step to increase its volatility and thermal stability. dnu.dp.ua

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to convert the analyte into its more volatile TMS derivative. nih.govmdpi.com

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase like a 5% phenyl-polysiloxane. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragmentation pattern provides a "fingerprint" for identification. While specific GC-MS studies on this compound are not readily found, the general principles of silylation followed by GC-MS analysis are well-established for polar compounds containing amino groups. unina.itresearchgate.net

Table 2: General GC-MS Parameters for Analysis of Silylated Amines

| Parameter | Setting |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS mdpi.com |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar unina.it |

| Carrier Gas | Helium at a constant flow of 1 mL/min unina.it |

| Injector Temperature | 250 °C unina.it |

| Oven Program | Initial temp 70°C, ramp to 280°C unina.it |

| MS Ionization | Electron Impact (EI) at 70 eV unina.it |

| Mass Range | 40-500 amu |

Note: This table provides typical parameters for the GC-MS analysis of silylated compounds and would require optimization for the specific derivative of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound like this compound.

The empirical formula for this compound is C₄H₈N₄. The theoretical elemental composition can be calculated from its molecular weight. Modern elemental analyzers perform combustion analysis, where the sample is burned in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured.

While specific elemental analysis reports for this compound are not prevalent in the surveyed literature, this technique is a standard characterization method for novel triazole derivatives. researchgate.netresearchgate.neturfu.ru The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₄H₈N₄)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 42.84 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 7.19 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 49.97 |

| Total | | | | 112.144 | 100.00 |

The results from elemental analysis, in conjunction with spectroscopic data from techniques like NMR and IR, and purity data from chromatography, provide a comprehensive characterization of this compound.

Computational and Theoretical Chemistry Studies on 4 2 Aminoethyl 4h 1,2,4 Triazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(2-Aminoethyl)-4H-1,2,4-triazole. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic properties, which are crucial for predicting its stability and chemical reactivity. researchgate.netmgesjournals.com

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in determining a molecule's reactivity. mgesjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For instance, in studies of related 1,2,4-triazole (B32235) derivatives, DFT calculations have been used to determine these energy values. The analysis helps in understanding the charge transfer mechanisms within the molecule. researchgate.netnih.gov The HOMO and LUMO energies for various triazole derivatives, calculated using different DFT methods, illustrate how substituents on the triazole ring can alter these properties. researchgate.netresearchgate.net

Table 1: Calculated Quantum Chemical Parameters for 1,2,4-Triazole Derivatives (Illustrative Data)

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| N-phenyl-2-(thiophene-2-carbonyl) hydrazine-1-carbothioamide | B3LYP/cc-Pvdz | -8.62 | -4.43 | 4.19 | researchgate.net |

| 4-phenyl-5-(2-thiophene)-2,4-dihydro-3H-1,2,4-triazole-3-thione | B3LYP/cc-Pvdz | -8.59 | -4.81 | 3.78 | researchgate.net |

| N-ethyl-2-(thiophene-2-carbonyl) hydrazine-1-carbothioamide | B3LYP/cc-Pvdz | -8.40 | -3.89 | 4.51 | researchgate.net |

| 4-ethyl-5-(2-thiophene)-2,4-dihydro-3H-1,2,4-triazole-3-thione | B3LYP/cc-Pvdz | -8.31 | -4.24 | 4.07 | researchgate.net |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7c) | M06/6-311G(d,p) | -7.144 | -2.526 | 4.618 | nih.gov |

This table presents data for related triazole compounds to illustrate the application of HOMO-LUMO analysis. Specific values for this compound are not available in the provided search results.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent varying electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.netmdpi.com

For related 1,2,4-triazole structures, MEP analyses have shown that nitrogen atoms of the triazole ring often represent the most negative potential sites, making them likely points of interaction. researchgate.net For this compound, the nitrogen atoms of the triazole ring and the lone pair on the primary amine of the aminoethyl group would be expected to be electron-rich regions, appearing as red or yellow on an MEP map. Conversely, the hydrogen atoms of the amino group would be electron-deficient, appearing as blue.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For a flexible molecule like this compound, with its rotatable bonds in the ethylamino side chain, multiple low-energy conformations can exist. Computational methods can determine the potential energy surface by systematically rotating specific dihedral angles, helping to identify the most stable conformers. nih.govekb.eg

Molecular Dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. nih.gov MD simulations can reveal how the compound interacts with its environment, such as a solvent or a biological receptor, and can be used to study the stability of ligand-receptor complexes. mdpi.com For example, MD simulations on other TTR-stabilizing ligands have been used to investigate their binding stability within receptor pockets by analyzing parameters like hydrogen bond occupancy and solvent accessible surface area (SASA) over the simulation time. mdpi.com Such studies on this compound could elucidate its flexibility and preferred interaction modes, which are crucial for its biological function.

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Theoretical calculations can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a powerful tool for confirming the identity and structure of a synthesized compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. researchgate.net For this compound, key predicted vibrational bands would include N-H stretching from the amino group, C-H stretching from the ethyl chain and triazole ring, C=N stretching within the triazole ring, and N-N stretching. researchgate.netmdpi.com Comparing the calculated frequencies with experimental IR spectra helps in the complete vibrational assignment of the molecule. researchgate.net For instance, the IR spectrum of the parent 4-amino-4H-1,2,4-triazole shows a characteristic ν(C=N) stretching mode at 1635 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, ¹H NMR predictions would identify signals for the triazole ring protons, the methylene (B1212753) protons of the ethyl group, and the protons of the amino group. Similarly, ¹³C NMR predictions would show distinct signals for the carbon atoms in the triazole ring and the ethyl side chain. nih.gov Experimental ¹H NMR data for the parent compound, 4-amino-4H-1,2,4-triazole, shows a signal at 8.10 ppm corresponding to the two equivalent triazole protons. researchgate.net The addition of the aminoethyl group at the N4 position would break this symmetry and introduce new signals for the ethyl chain.

Table 2: Typical Spectroscopic Data for the 4-Amino-4H-1,2,4-triazole Moiety

| Technique | Feature | Observed Range/Value | Reference |

|---|---|---|---|

| FT-IR | ν(C=N) stretching | 1635 cm-1 | mdpi.com |

| 1H NMR | Triazole C-H protons | 8.10 ppm (singlet) | researchgate.net |

| 13C NMR | Triazole ring carbons | 152.70 and 165.53 ppm (for a substituted derivative) | nih.gov |

Ligand-Receptor Docking Studies for Potential Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. pensoft.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The docking process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding affinity, which is often estimated as a free energy of binding. nih.gov

Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, and docking studies have been crucial in elucidating their interactions with biological targets. pensoft.net For example, docking studies have shown how triazole derivatives can form hydrogen bonds and hydrophobic interactions within the active sites of enzymes like EGFR tyrosine kinase or 15-lipoxygenase. pensoft.netnih.gov For this compound, docking studies could be performed against various known cancer targets or other enzymes to explore its potential as a therapeutic agent. The aminoethyl side chain and the nitrogen atoms of the triazole ring would be key features for forming hydrogen bonds and other non-covalent interactions with receptor residues. pensoft.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Bioactive Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. scispace.comnih.gov

Numerous QSAR studies have been successfully performed on 1,2,4-triazole derivatives to model their anticancer, antifungal, and antibacterial activities. physchemres.orgnih.govnih.govscispace.com These models are built using a "training set" of molecules with known activities and then validated using an external "test set". nih.govnih.gov The models use various molecular descriptors, which can be constitutional, topological, physicochemical, or 3D-field-based (as in 3D-QSAR). nih.govscispace.com

For instance, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents identified that steric and electrostatic fields were significant contributors to their activity. nih.gov The resulting model showed a strong correlation between the structural features and the observed anticancer potential, providing a roadmap for designing new compounds with enhanced activity. nih.gov Developing QSAR models for analogues of this compound could accelerate the discovery of new therapeutic agents based on this scaffold.

No Publicly Available Research on Machine Learning Approaches for this compound

As of the current date, a thorough review of scientific literature and public databases reveals no specific studies applying machine learning techniques for the property prediction or synthetic route optimization of the chemical compound this compound.

While computational and theoretical chemistry are broad fields, the application of machine learning and artificial intelligence to specific, less-common molecules often follows more extensive foundational research. The current body of scientific work on this compound does not yet appear to include investigations into machine learning-driven methodologies.

Therefore, detailed research findings, data tables, and specific examples of machine learning models for this particular compound are not available in the public domain.

Exploration of Bioactivity and Pharmacological Relevance of 4 2 Aminoethyl 4h 1,2,4 Triazole and Its Derivatives

In Vitro Screening Methodologies for Biological Targets

In vitro screening methods are fundamental in the initial stages of drug discovery to identify and characterize the biological activity of new chemical entities. These laboratory-based assays are conducted in a controlled environment outside of a living organism and provide crucial preliminary data on the potential efficacy and mechanism of action of compounds like 4-(2-Aminoethyl)-4H-1,2,4-triazole and its derivatives.

Enzyme inhibition assays are a cornerstone of in vitro screening, designed to identify compounds that can modulate the activity of specific enzymes. These assays are critical in the development of drugs for various diseases where enzymatic pathways are dysregulated. For instance, derivatives of 1,2,4-triazole (B32235) have been evaluated for their inhibitory potential against several enzymes. nih.gov

One area of investigation has been the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. nih.gov Additionally, the inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, has been explored for its potential in managing diabetes. nih.gov Lipoxygenase (LOX) and urease are other enzymes targeted by 1,2,4-triazole derivatives in the search for new anti-inflammatory and anti-ulcer agents, respectively. nih.gov

The results of these assays are often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, certain methyl phenyl-substituted 1,2,4-triazole derivatives have demonstrated potent inhibition of AChE, BChE, urease, and α-glucosidase, with IC50 values in the micromolar and even nanomolar range. nih.gov

Table 1: Enzyme Inhibition Data for Selected 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |

| 12m | Acetylcholinesterase (AChE) | 0.017 ± 0.53 |

| 12d | α-Glucosidase | 36.74 ± 1.24 |

| 12d | Urease | 19.35 ± 1.28 |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |

Data sourced from a study on azinane-triazole based derivatives. nih.gov

Receptor binding assays are employed to determine the ability of a compound to bind to a specific receptor. These studies are crucial for understanding the pharmacological profile of a potential drug, as many therapeutic effects are mediated through receptor interactions.

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their binding properties to various receptors. For example, a series of [3-(arylmethyl)thio-5-aryl-4H- nih.govresearchgate.netbenthamscience.comtriazol-4-yl]acetic acids and their regioisomers were tested for their ability to act as ligands for human endothelin ETA and ETB receptors. benthamscience.comnih.gov These receptors are involved in the regulation of blood pressure, and their ligands are of interest in hypertension research. benthamscience.com The affinity of the tested compounds was found to be in the micromolar range. benthamscience.comnih.gov

In another study, certain 1,2,3-triazole derivatives were assessed for their capacity to displace [3H]flunitrazepam from benzodiazepine (B76468) receptors in bovine brain membranes, indicating potential interactions with the GABA-A receptor complex. capes.gov.br Furthermore, some 4-phenyl-4H-1,2,4-triazole derivatives have been identified as selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1), suggesting their potential in modulating neurotransmission. nih.gov

Cell-based assays provide a more complex biological system than isolated enzymes or receptors, allowing for the evaluation of a compound's effect on whole cells. These assays can measure a variety of cellular responses, including cell proliferation, viability, and changes in cellular signaling pathways.

Numerous studies have utilized cell-based assays to investigate the anticancer potential of 1,2,4-triazole derivatives. For instance, the cytotoxic effects of newly synthesized derivatives have been evaluated against various human cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), lung carcinoma (A549), cervical cancer (HeLa), and liver cancer (HepG2). pensoft.netnih.govekb.egrsc.org The potency of these compounds is often determined by their IC50 values, the concentration required to inhibit cell growth by 50%. nih.gov

For example, a derivative of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine demonstrated significant cytotoxicity against MKN-45, H460, and HT-29 cell lines with IC50 values of 51, 72, and 130 nM, respectively. nih.gov In another study, novel indolyl 1,2,4-triazole derivatives showed promising anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. rsc.org

Cell-based assays are also used to elucidate the mechanism of action. For example, some 1,2,4-triazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. ekb.egrsc.orgnih.gov The effect on signaling pathways, such as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has also been investigated. pensoft.netnih.gov

Table 2: Cytotoxicity of Selected 1,2,4-Triazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| 60g | MKN-45 | 51 nM | nih.gov |

| 60g | H460 | 72 nM | nih.gov |

| 60g | HT-29 | 130 nM | nih.gov |

| Vf | MCF-7 | 2.91 μM | rsc.org |

| Vf | MDA-MB-231 | 1.914 μM | rsc.org |

| Vg | MCF-7 | 0.891 μM | rsc.org |

| Vg | MDA-MB-231 | 3.479 μM | rsc.org |

Beyond cancer research, cell-based assays have been used to assess the neuroprotective effects of 1,2,4-triazole derivatives. For example, compounds have been tested for their ability to protect PC12 cells from cytotoxicity induced by oxidative stress. nih.gov

In Vivo Efficacy Studies in Model Systems

Following promising in vitro results, in vivo studies are conducted in living organisms to evaluate the efficacy and pharmacological properties of a compound in a more complex biological environment.

Preclinical animal models are essential for assessing the therapeutic potential of a compound in a whole-organism context. These models are designed to mimic human diseases and allow for the evaluation of a compound's effectiveness in a living system.

For instance, the anticonvulsant activity of 4-amino-4H-1,2,4-triazole derivatives has been screened in male Wistar rats using the maximal electroshock seizure (MES) model. researchgate.net Some of the synthesized compounds showed good protection in this model. researchgate.net In another study, the neuroprotective effects of a 1,2,4-triazole derivative were investigated in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke. The compound was found to improve behavior and reduce the cerebral infarction area. nih.gov

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial components of in vivo research. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body.

Pharmacokinetic experiments with a neuroprotective 1,2,4-triazole derivative (compound 11) in mice revealed high bioavailability after both oral and intravenous administration, with a relatively long half-life. nih.gov This favorable pharmacokinetic profile suggests that the compound can reach its target in sufficient concentrations and for a sustained period.

Pharmacodynamic investigations in the same study showed that the compound enhanced the activity of the antioxidant defense system by increasing the serum level of superoxide (B77818) dismutase (SOD) and promoting the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov It also led to improvements in serum levels of biochemical indicators of inflammation and oxidative stress. nih.gov

Mechanism of Action Elucidation at the Molecular and Cellular Level

One of the well-documented mechanisms for certain 1,2,4-triazole derivatives is the inhibition of enzymes . For instance, some derivatives function as potent aromatase inhibitors . The nitrogen atoms of the 1,2,4-triazole ring are crucial as they can coordinate with the iron atom in the heme group of cytochrome P450 enzymes, such as aromatase. nih.gov This interaction blocks the enzyme's active site, inhibiting its function. This mechanism is pivotal in the treatment of hormone-dependent breast cancer. nih.gov Other enzymatic targets include tubulin; certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. nih.gov